N-({4-[(4-oxo-1,2,3-benzotriazin-3(4H)-yl)methyl]cyclohexyl}carbonyl)-L-phenylalanine
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Overview
Description
2-({4-[(4-OXO-3,4-DIHYDRO-1,2,3-BENZOTRIAZIN-3-YL)METHYL]CYCLOHEXYL}FORMAMIDO)-3-PHENYLPROPANOIC ACID is a complex organic compound that has garnered attention in various scientific fields due to its unique structure and potential applications. This compound features a benzotriazine ring, a cyclohexyl group, and a phenylpropanoic acid moiety, making it a versatile molecule for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-({4-[(4-OXO-3,4-DIHYDRO-1,2,3-BENZOTRIAZIN-3-YL)METHYL]CYCLOHEXYL}FORMAMIDO)-3-PHENYLPROPANOIC ACID typically involves multi-step organic reactionsThe final step involves the coupling of the benzotriazine-cyclohexyl intermediate with phenylpropanoic acid under specific conditions to yield the target compound .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalysts, controlled temperature and pressure conditions, and purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
2-({4-[(4-OXO-3,4-DIHYDRO-1,2,3-BENZOTRIAZIN-3-YL)METHYL]CYCLOHEXYL}FORMAMIDO)-3-PHENYLPROPANOIC ACID undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the benzotriazine ring or other functional groups.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles depending on the desired substitution .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups to the benzotriazine or phenylpropanoic acid moieties .
Scientific Research Applications
2-({4-[(4-OXO-3,4-DIHYDRO-1,2,3-BENZOTRIAZIN-3-YL)METHYL]CYCLOHEXYL}FORMAMIDO)-3-PHENYLPROPANOIC ACID has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 2-({4-[(4-OXO-3,4-DIHYDRO-1,2,3-BENZOTRIAZIN-3-YL)METHYL]CYCLOHEXYL}FORMAMIDO)-3-PHENYLPROPANOIC ACID involves its interaction with specific molecular targets. The benzotriazine ring is known to modulate certain biological pathways, potentially affecting enzyme activity or receptor binding. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
4-OXO-3,4-DIHYDRO-1,2,3-BENZOTRIAZINE: Shares the benzotriazine core but lacks the cyclohexyl and phenylpropanoic acid groups.
3,4-DIHYDRO-4-OXO-1,2,3-BENZOTRIAZIN-3-YL ESTERS: Used in peptide synthesis and share structural similarities
Uniqueness
2-({4-[(4-OXO-3,4-DIHYDRO-1,2,3-BENZOTRIAZIN-3-YL)METHYL]CYCLOHEXYL}FORMAMIDO)-3-PHENYLPROPANOIC ACID is unique due to its combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for diverse research and industrial applications .
Properties
Molecular Formula |
C24H26N4O4 |
---|---|
Molecular Weight |
434.5 g/mol |
IUPAC Name |
(2S)-2-[[4-[(4-oxo-1,2,3-benzotriazin-3-yl)methyl]cyclohexanecarbonyl]amino]-3-phenylpropanoic acid |
InChI |
InChI=1S/C24H26N4O4/c29-22(25-21(24(31)32)14-16-6-2-1-3-7-16)18-12-10-17(11-13-18)15-28-23(30)19-8-4-5-9-20(19)26-27-28/h1-9,17-18,21H,10-15H2,(H,25,29)(H,31,32)/t17?,18?,21-/m0/s1 |
InChI Key |
BXOSLHOJVFPWDV-NGICGMGXSA-N |
Isomeric SMILES |
C1CC(CCC1CN2C(=O)C3=CC=CC=C3N=N2)C(=O)N[C@@H](CC4=CC=CC=C4)C(=O)O |
Canonical SMILES |
C1CC(CCC1CN2C(=O)C3=CC=CC=C3N=N2)C(=O)NC(CC4=CC=CC=C4)C(=O)O |
Origin of Product |
United States |
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